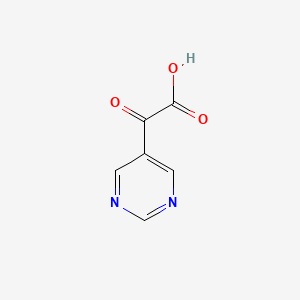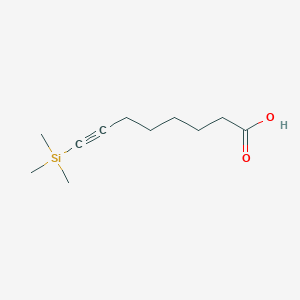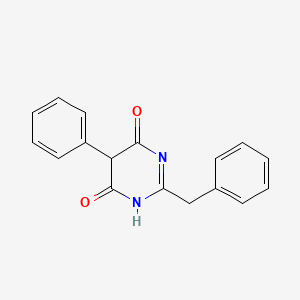![molecular formula C27H35N7 B13900417 5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple tetramethyl groups and benzotriazine rings, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities or cellular processes. Additionally, its structural features allow it to interact with biological membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine: Shares similar tetramethyl groups but differs in the core structure.
6,6′-Bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazin-3-yl)[2,2′]bipyridine: Another compound with benzotriazine rings, used in coordination chemistry.
Uniqueness
The uniqueness of 5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine lies in its combination of tetramethyl groups and benzotriazine rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H35N7 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C27H35N7/c1-24(2)12-14-26(5,6)20-18(24)29-22(33-31-20)16-10-9-11-17(28-16)23-30-19-21(32-34-23)27(7,8)15-13-25(19,3)4/h9-11H,12-15H2,1-8H3 |
InChI Key |
FZWWNXPDHQWZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1N=C(N=N2)C3=NC(=CC=C3)C4=NC5=C(C(CCC5(C)C)(C)C)N=N4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


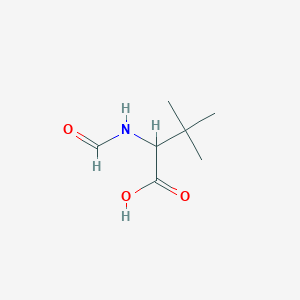
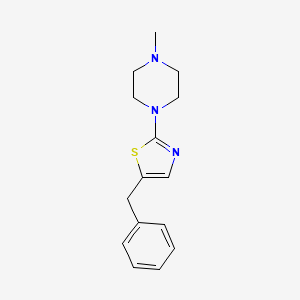
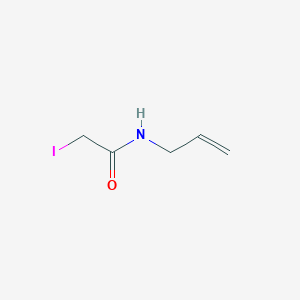
![4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13900342.png)
![Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B13900347.png)

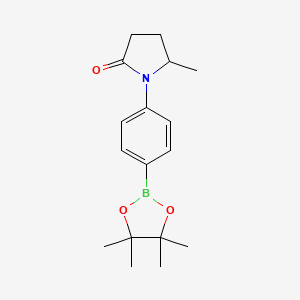

![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)

